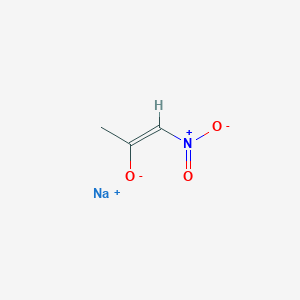

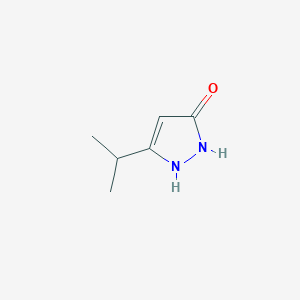

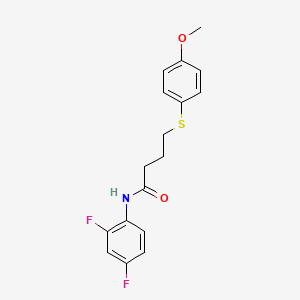

![molecular formula C9H9N3O3 B2866938 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 29274-18-8](/img/structure/B2866938.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 43024-61-9 . It has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- Synthetic Methodologies : A foundational approach to synthesizing pyrazolo[4,3-d]pyrimidines involves starting from ethyl acylpyruvates and diethyl oxaloacetate, showcasing Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate's utility in constructing complex heterocyclic systems (Takei, Yasuda, & Takagaki, 1979). This highlights its role in synthesizing diverse pyrazolo-pyrimidine derivatives with varied functional groups.

- Regioselective Synthesis : Another study demonstrates the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This process involves a series of reactions including chlorination, reaction with amines, and hydrolysis, emphasizing the compound's versatility as a precursor in medicinal chemistry (Drev et al., 2014).

Potential Biological Activities

- Antischistosomal Activity : Research into the antischistosomal activity of pyrazolo[1,5-a]pyrimidines, including derivatives synthesized from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, reveals that some compounds exhibit significant in vitro efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis (Senga, Novinson, Wilson, & Robins, 1975).

- Enzymic Activity Inhibition : Studies on 6-carbethoxy- and 6-ethoxy-3,7-disubstituted-pyrazolo[1,5-a]pyrimidines showcase their potential as inhibitors of adenosine cyclic 3',5'-phosphate phosphodiesterase, suggesting applications in developing therapies targeting various physiological processes (Springer, Scholten, O'Brien, Novinson, Miller, & Robins, 1982).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions

Biochemical Pathways

It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine can act as an adenine mimetic, binding to atp-binding sites of proteins . This suggests that this compound may have a similar effect, potentially influencing a wide range of biochemical pathways.

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may be orally bioavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, these factors could include temperature, pH, and the presence of other chemicals. The compound is known to be stable at room temperature

Propiedades

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSGPQQTUJWJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CNN2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

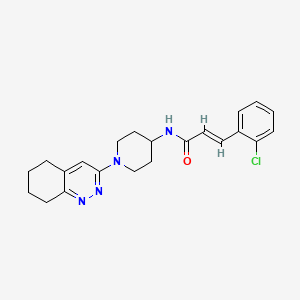

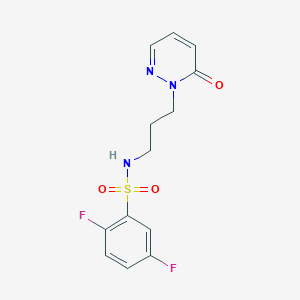

![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)

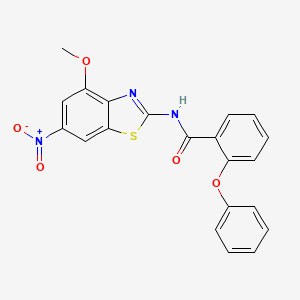

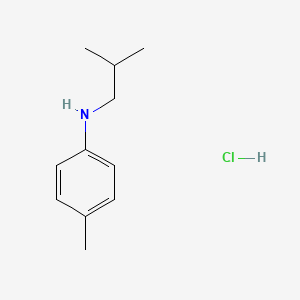

![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)

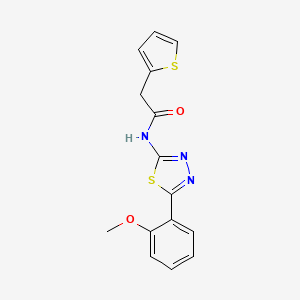

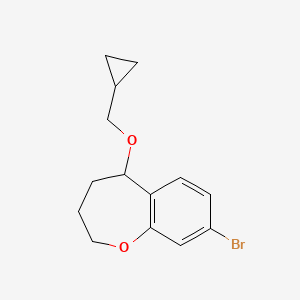

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2866871.png)

![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)